molecular formula C24H18ClN5O3 B11124534 7-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11124534
M. Wt: 459.9 g/mol
InChI Key: QWUIHEYGYZVFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a furan ring, and a triazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the imino group may produce the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 7-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved in these interactions can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazatricyclo derivatives and molecules with chlorophenyl or furan groups. Examples include:

  • 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • N-[(furan-2-yl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Uniqueness

The uniqueness of 7-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H18ClN5O3

Molecular Weight

459.9 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H18ClN5O3/c25-19-8-2-1-6-15(19)14-30-21(26)17(23(31)27-13-16-7-5-11-33-16)12-18-22(30)28-20-9-3-4-10-29(20)24(18)32/h1-12,26H,13-14H2,(H,27,31)

InChI Key

QWUIHEYGYZVFAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=C(C2=N)C(=O)NCC4=CC=CO4)C(=O)N5C=CC=CC5=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.